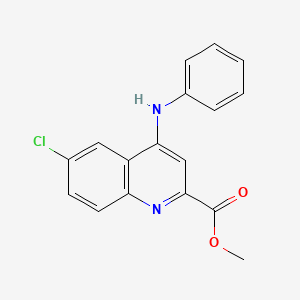

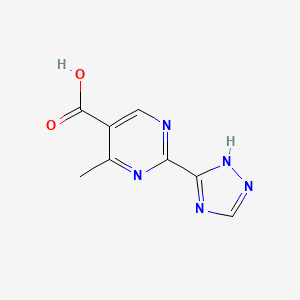

Methyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in recent years due to their various applications in medicinal and synthetic organic chemistry . The synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems have been highlighted . A rapid and efficient method for the synthesis of various carbonitrile quinoline/benzo[h]quinoline derivatives has been reported, which involves the use of benzaldehyde, methyl cyanoacetate, and aromatic amine with nanostructured TiO2 photocatalysts under solvent-free conditions under microwave irradiation .Molecular Structure Analysis

The molecular structure of quinoline derivatives, including “Methyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate”, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .Chemical Reactions Analysis

Quinolines have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . The synthesis of quinoline derivatives involves various reaction methods such as synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .Aplicaciones Científicas De Investigación

Antitubercular Applications

New quinoxaline-2-carboxylate 1,4-dioxide derivatives, sharing a similar quinoline structure, have been synthesized and evaluated for their antitubercular activity. These compounds demonstrated significant activity against Mycobacterium tuberculosis, including drug-resistant strains. The study highlighted the importance of substituents in the carboxylate group for antitubercular activity, indicating a promising direction for synthesizing new compounds with enhanced activity (Andrés Jaso et al., 2005).

Anticancer Applications

A novel compound, 6,7-dichloro-2-methyl-5,8-quinolinedione, was investigated for its potential as an anticancer agent. Experimental and quantum chemical calculations were used to characterize its molecular structure. The compound exhibited higher cytotoxic activity against cancer cell lines with higher levels of NQO1 enzyme, such as melanoma and breast cancer cell lines. Molecular docking studies suggested probable interactions between the molecule and the NQO1 enzyme, providing insights into its mechanism of action (Monika Kadela-Tomanek et al., 2018).

Antifungal Applications

Derivatives of 6-(N-arylamino)-7-methylthio-5,8-quinolinedione were synthesized and evaluated for their antifungal activities, particularly against Candida species. These compounds displayed potent antifungal properties, with some showing greater efficacy than fluconazole. Notably, compounds with specific N-aryl substituents exhibited the most potent activities, highlighting the therapeutic potential of these quinoline derivatives in treating fungal infections (C. Ryu et al., 1998).

Propiedades

IUPAC Name |

methyl 4-anilino-6-chloroquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2/c1-22-17(21)16-10-15(19-12-5-3-2-4-6-12)13-9-11(18)7-8-14(13)20-16/h2-10H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAXMGJLPMCZJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B2799814.png)

![6-Ethoxy-3-(4-fluorophenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2799819.png)

![(E)-2-(2-(1-(carboxymethyl)-1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B2799828.png)

![2-{4-[(4-Fluorophenyl)sulfonyl]-1,4-diazepan-1-yl}-4,6-dimethylnicotinonitrile](/img/structure/B2799831.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2799833.png)

![N-[4-(2-Oxo-1,3-benzoxazol-3-yl)butyl]prop-2-enamide](/img/structure/B2799836.png)